methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a fused heterocyclic core structure with substituents including a methyl ester group at position 4, a propyl chain at position 1, and a dimethylpyrazole moiety at position 4.
Properties
IUPAC Name |
methyl 6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-6-7-22-16-15(10(2)20-22)12(17(23)24-5)8-14(19-16)13-9-18-21(4)11(13)3/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGKZSJXDXFWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The methyl ester group at position 4 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and introducing reactive sites for further derivatization.
| Reaction Conditions | Reactants | Products | Yield | Reference |
|---|---|---|---|---|
| 2 M NaOH, EtOH/H₂O, reflux | Methyl ester derivative | 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 85–92% |
Mechanism :
-
Base-mediated : Nucleophilic hydroxide attack at the ester carbonyl, followed by elimination of methanol.
-
Intramolecular hydrogen bonds between the pyridine nitrogen and ester carbonyl may stabilize transition states, enhancing reactivity.
Nucleophilic Aromatic Substitution
The electron-deficient pyrazolo[3,4-b]pyridine core facilitates substitution at activated positions (e.g., para to electron-withdrawing groups).
| Reaction Conditions | Reactants | Products | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 67% |
Key Features :
-
Substitution occurs preferentially at the N1-propyl group due to steric and electronic effects.
-
Copper triflate or ionic liquid catalysts improve regioselectivity in analogous systems .
Cross-Coupling Reactions
The pyrazole and pyridine rings participate in palladium-catalyzed cross-coupling reactions, enabling biaryl or heteroaryl functionalization.
Scope :
-
Suzuki-Miyaura couplings modify the pyrazole or pyridine rings, enhancing pharmacological relevance.
Intramolecular Cyclization
Under acidic or oxidative conditions, the compound undergoes cyclization to form polycyclic derivatives.
| Reaction Conditions | Reactants | Products | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄, CH₃CN, 120°C | – | Tricyclic pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolone | 61% |
Mechanistic Insight :
-
Protonation of the pyridine nitrogen initiates ring closure, forming a fused quinoline-like structure.
Functional Group Transformations
Oxidation :
-
The 1-propyl chain is susceptible to oxidation (e.g., KMnO₄/H₂SO₄) to yield carboxylic acids or ketones.
Reduction : -
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering electronic properties.
Scientific Research Applications
Pharmacological Applications
1.1. PPARα Agonism
Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that certain derivatives could effectively reduce plasma triglyceride levels in hyperlipidemic models, suggesting their potential in treating dyslipidemia and related metabolic disorders .
1.2. Antidiabetic Activity
Recent investigations into pyrazolo[3,4-b]pyridine derivatives revealed significant antidiabetic properties. In vitro studies indicated that synthesized derivatives exhibited substantial inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The most active compounds showed IC50 values comparable to established antidiabetic drugs, indicating their potential for further development as therapeutic agents for diabetes management .
1.3. Anticancer Potential
The pyrazolo[3,4-b]pyridine scaffold has been explored for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A series of derivatives were synthesized and evaluated for their inhibitory activities against TRKA, revealing nanomolar potency in some cases. This highlights the scaffold's utility in developing targeted cancer therapies .
Synthesis and Structural Insights
2.1. Synthetic Pathways
The synthesis of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through various methods, including microwave-assisted reactions and solvent-free conditions that enhance yield and reduce reaction times . The use of environmentally friendly catalysts like amorphous carbon-supported sulfonic acid has also been reported to improve synthetic efficiency.
2.2. Structure-Activity Relationship (SAR)
Studies examining the SAR of pyrazolo[3,4-b]pyridine derivatives have provided insights into the structural features that influence biological activity. Factors such as steric hindrance and hydrophobic interactions have been identified as critical determinants of agonistic activity at PPARα . This information is vital for guiding the design of more potent analogs.
Biomedical Applications
3.1. Drug Design and Development
The versatility of the pyrazolo[3,4-b]pyridine scaffold makes it an attractive candidate for drug development across multiple therapeutic areas. Its ability to engage in π–π stacking interactions and hydrogen bonding enhances its potential as a kinase inhibitor and PPARα agonist . Computational methods have also been employed to optimize lead compounds through structure-based drug design.
3.2. Antifungal Activity
Emerging studies have also explored the antifungal properties of pyrazolo[3,4-b]pyridine derivatives, expanding their application beyond traditional therapeutic areas . The ability to inhibit fungal growth positions these compounds as candidates for treating fungal infections.
Mechanism of Action
The mechanism of action of methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyridine/Pyrimidine Derivatives
The compound shares structural homology with pyrazolo[3,4-d]pyrimidines and pyrazolotriazolopyrimidines described in . Key differences include:
- Core Heterocycle: Unlike pyrazolo[3,4-d]pyrimidines (e.g., compound 3 in ), which feature a pyrimidine ring fused to pyrazole, the target compound has a pyridine ring (pyrazolo[3,4-b]pyridine).
- Substituents: The propyl group at position 1 and dimethylpyrazole at position 6 distinguish it from simpler analogs like 4-imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ), which lacks bulky alkyl chains. These substituents likely enhance lipophilicity and metabolic stability.
*Note: LogP values are estimated based on substituent contributions due to lack of experimental data.
Crystallographic and Computational Analysis
For instance, pyrazolotriazolopyrimidines () were resolved using SHELXL, suggesting that the target compound’s structure could be similarly validated. Key parameters for comparison would include:
- Bond Lengths/Angles : Pyridine C-N bonds (~1.34 Å) vs. pyrimidine C-N bonds (~1.32 Å).
- Torsional Strain : Propyl chain conformation may introduce steric clashes absent in smaller analogs.
Biological Activity
Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties, supported by data tables and recent research findings.
Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity. The presence of methyl and propyl groups influences its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridines. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|---|
| 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | K. pneumoniae | 11 | 0.25 | 0.5 |
| 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | S. aureus | 11 | 0.25 | 0.5 |
These results indicate significant antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus , with low MIC and MBC values suggesting high potency .
Anticancer Activity
The pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | HCT116 | 0.39 |
| Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | MCF7 | 0.46 |
These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Anti-Diabetic Activity
In vitro studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit key enzymes involved in glucose metabolism:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | α-amylase | 5.2 |
This inhibition suggests a potential role in managing diabetes by regulating blood glucose levels .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines are also noteworthy. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation:
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | TNF-alpha | Decreased expression |
| Methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl | IL-6 | Decreased secretion |
Such findings support the development of these compounds for treating inflammatory diseases .
Case Studies
A recent study synthesized various derivatives of pyrazolo[3,4-b]pyridine and evaluated their biological activities through molecular docking and in vitro assays. The study found that specific substitutions at the pyrazole ring significantly enhanced the biological efficacy of these compounds against multiple targets .
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives like this compound?
Pyrazolo[3,4-b]pyridines are typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carbaldehydes can react with hydrazine derivatives under reflux in ethanol with acetic acid to form fused pyrazole-pyridine systems (e.g., Scheme 3 in ). For the target compound, a key step involves coupling 1,5-dimethylpyrazole with a pyridine precursor, followed by esterification. Reaction conditions (solvent, catalyst, temperature) significantly influence regioselectivity and yield .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : H and C NMR confirm substitution patterns and regiochemistry (e.g., methyl and propyl groups at positions 3 and 1, respectively, as in ).
- UV/IR spectroscopy : Identifies chromophores (e.g., ester carbonyl at ~1700 cm) and π-π transitions in the pyrazole-pyridine system .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
| Technique | Key Parameters | Example from Evidence |
|---|---|---|
| H NMR | Chemical shifts (δ 1.2–1.5 for propyl CH; δ 2.3–2.6 for pyrazole CH) | (compound 16l) |
| IR | Ester C=O stretch at 1705 cm | (compound 10a) |
Q. How is the heterocyclic core structure validated computationally?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking can further assess binding affinity to biological targets, as demonstrated in pyrazolo[3,4-b]pyridine studies ().
Advanced Research Questions
Q. What strategies address low regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Regioselectivity challenges arise from competing reaction pathways. Solutions include:
- Catalyst optimization : Trifluoroacetic acid (TFA) in toluene improves cyclization efficiency (e.g., 83% yield for compound 16l in ).
- Temperature control : Reflux conditions favor kinetically controlled products over thermodynamic isomers .
- Substituent-directed synthesis : Electron-donating groups (e.g., methyl) guide cyclization to specific positions .
Q. How can spectral data contradictions (e.g., unexpected 13^1313C shifts) be resolved?
Contradictions often stem from dynamic effects (e.g., tautomerism) or impurities. Mitigation steps:
- Variable-temperature NMR : Detects tautomeric equilibria in pyrazole-pyridine systems.
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks (e.g., distinguishing pyridine C4 from ester carbonyl in ).
- Chromatographic purification : HPLC (C18 column, acetonitrile/water gradient) removes byproducts .
Q. What methodologies predict the biological activity of this compound?
- QSAR modeling : Correlates substituent effects (e.g., methyl vs. propyl) with activity trends.
- Molecular dynamics simulations : Assess stability in protein-binding pockets (e.g., kinase inhibitors in ).
- In vitro assays : Measure IC values against target enzymes (e.g., cyclin-dependent kinases) .
Experimental Design Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Solvent screening : Ethanol or toluene minimizes side reactions vs. DMF ().
- Catalyst loading : 10–30 mol% TFA balances cost and efficiency .
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc) ensures purity .
Q. What are the thermal stability considerations for this compound?
Differential Scanning Calorimetry (DSC) in shows decomposition temperatures >200°C for similar pyrazolo-pyridines. Stability is enhanced by electron-withdrawing groups (e.g., ester at C4), which reduce oxidative degradation .
Data Interpretation and Contradictions
Q. How to reconcile conflicting bioactivity data across studies?
- Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).
- Structural analogs : Compare methyl vs. ethyl esters (e.g., compound 16l in vs. 10a in ).
- Statistical analysis : Apply ANOVA to evaluate significance of substituent effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
